molecular formula C22H28O5 B1278829 (3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxyoct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate CAS No. 40834-88-6

(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxyoct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate

Cat. No. B1278829
CAS RN: 40834-88-6
M. Wt: 372.5 g/mol
InChI Key: FKTNHWPVYLAIRZ-YKUHUVJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxyoct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate is a useful research compound. Its molecular formula is C22H28O5 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxyoct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxyoct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Potential and Bioactivity

  • The compound, identified as a gamma-hydroxybutenolide derivative, exhibits significant anti-inflammatory and analgesic activity, acting as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) expression. This inhibition has been observed in various in vivo models, indicating its potential as a therapeutic target in inflammatory pathologies (Guerrero et al., 2009).

Pharmacological Interactions and Effects

  • Research suggests that certain derivatives of the compound can interact with GABAB receptors, impacting nociceptive thresholds and potentially offering insights into the complex pharmacological interactions within the spinal cord (Hammond & Moy, 1992).
  • Another derivative, T-1095, has been studied for its antidiabetic effects, indicating a capacity to ameliorate abnormal glucose metabolism via inhibition of renal Na+-glucose cotransporters (Oku et al., 2000).

Potential for Bioactive Material Development

  • Certain furanoeremophilanes derived from compounds related to (3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxyoct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate have shown moderate anti-inflammatory activity, indicating the potential for developing bioactive materials or drugs (Ahmed et al., 2004).

Anticonvulsant Properties and Mechanism of Action

  • The compound's derivatives have shown promising anticonvulsant activity in various models, pointing towards its potential for managing seizures and providing insights into the mechanisms of action of anticonvulsant drugs (Shakya et al., 2016).

Role in Drug Design and Medicinal Chemistry

  • The structural motif of the compound, particularly the furanyl and thienyl substituents, is significant in the design of bioactive molecules, demonstrating its importance in medicinal chemistry and drug development (Ostrowski, 2022).

properties

IUPAC Name

[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O5/c1-2-3-5-10-16(23)11-12-17-18-13-21(24)26-20(18)14-19(17)27-22(25)15-8-6-4-7-9-15/h4,6-9,11-12,16-20,23H,2-3,5,10,13-14H2,1H3/b12-11+/t16-,17+,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTNHWPVYLAIRZ-YKUHUVJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=O)O2)OC(=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)OC(=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxyoct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate

CAS RN

40834-88-6
Record name (3aR,4R,5R,6aS)-5-(Benzoyloxy)hexahydro-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2H-cyclopenta[b]furan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40834-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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